molecular formula C14H15ClN2O2 B12119330 N-(5-Chloro-2-methyl-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide

N-(5-Chloro-2-methyl-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide

Cat. No.: B12119330
M. Wt: 278.73 g/mol
InChI Key: ALTCIQXFALLTRB-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methyl-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro-substituted phenyl ring, a furan ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-methyl-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methyl-aniline and furan-2-carboxaldehyde.

    Formation of Intermediate: The aniline reacts with the carboxaldehyde under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Acylation: The amine is then acylated with chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methyl-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methyl-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide would depend on its specific application. For example, if it is used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Chloro-2-methyl-phenyl)-acetamide: Lacks the furan ring and may have different chemical and biological properties.

    N-(2-Methyl-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    N-(5-Chloro-2-methyl-phenyl)-2-amino-acetamide: Lacks the furan ring, potentially altering its chemical behavior and applications.

Uniqueness

N-(5-Chloro-2-methyl-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide is unique due to the presence of both the chloro-substituted phenyl ring and the furan ring, which may confer specific chemical reactivity and biological activity not seen in similar compounds.

Conclusion

This compound is a compound of interest in various scientific fields due to its unique structure and potential applications

Properties

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(furan-2-ylmethylamino)acetamide

InChI

InChI=1S/C14H15ClN2O2/c1-10-4-5-11(15)7-13(10)17-14(18)9-16-8-12-3-2-6-19-12/h2-7,16H,8-9H2,1H3,(H,17,18)

InChI Key

ALTCIQXFALLTRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CNCC2=CC=CO2

Origin of Product

United States

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